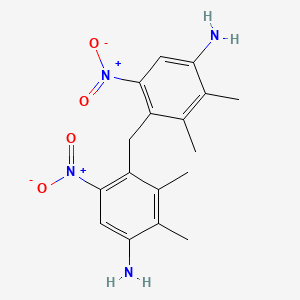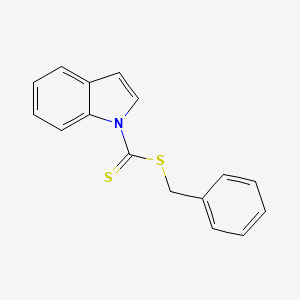methylidene}amino]benzoic acid CAS No. 654649-03-3](/img/structure/B12540553.png)
2-[(Z)-{[(E)-(4-Chlorophenyl)diazenyl](phenyl)methylidene}amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is an organic compound that features both azo and imino linkages. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the azo group (N=N) and the carboxylic acid group (COOH) in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves the reaction of 4-chlorobenzenediazonium chloride with benzaldehyde in the presence of a base, followed by the reaction with 2-aminobenzoic acid. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their structural and electronic properties.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the synthesis of dyes and pigments due to its azo group, which imparts color to the molecules.
Mechanism of Action
The mechanism of action of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or other biological molecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid can be compared with other similar compounds, such as:
2-(E)-{[(E)-(4-Bromophenyl)diazenylmethylidene}amino]benzoic acid: This compound has a bromine atom instead of chlorine, which can influence its reactivity and applications.
2-(E)-{[(E)-(4-Methylphenyl)diazenylmethylidene}amino]benzoic acid: The presence of a methyl group can affect the compound’s steric and electronic properties.
2-(E)-{[(E)-(4-Methoxyphenyl)diazenylmethylidene}amino]benzoic acid: The methoxy group can enhance the compound’s solubility and reactivity in certain reactions.
The uniqueness of 2-(Z)-{[(E)-(4-Chlorophenyl)diazenylmethylidene}amino]benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
654649-03-3 |
|---|---|
Molecular Formula |
C20H14ClN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[[(4-chlorophenyl)diazenyl]-phenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-10-12-16(13-11-15)23-24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)26/h1-13H,(H,25,26) |
InChI Key |
DNVMWEDOMPMHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2C(=O)O)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
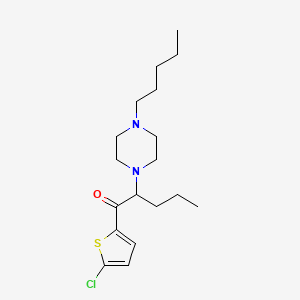
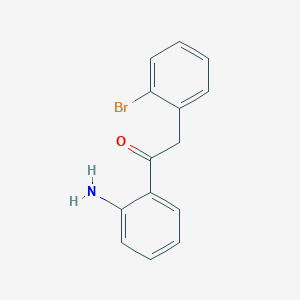
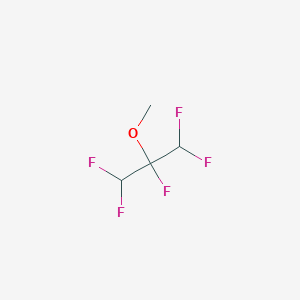
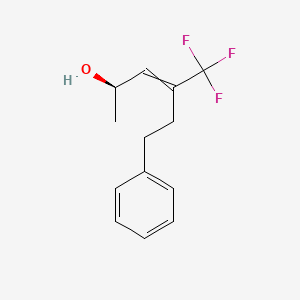
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

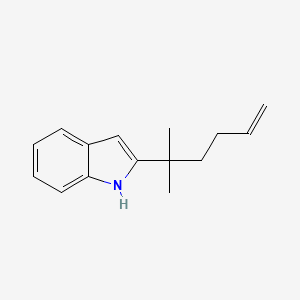
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

